molecular formula C12H14BrClF3N B2899151 6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride CAS No. 2287302-64-9

6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

Cat. No.: B2899151
CAS No.: 2287302-64-9
M. Wt: 344.6
InChI Key: OLZHIJDFQKKRBY-UHFFFAOYSA-N
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Description

6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a halogenated tetrahydronaphthalen-2-amine derivative with a trifluoroethyl substituent on the amine group. This compound is structurally characterized by:

  • A tetrahydronaphthalene (tetralin) backbone.
  • A bromine atom at the 6-position of the aromatic ring.
  • A 2,2,2-trifluoroethyl group attached to the secondary amine.
  • A hydrochloride salt form, enhancing solubility and stability.

The compound is listed in supplier catalogs (e.g., Aurobindo Pharma Ltd. and Thanen Chemicals) under CAS registry numbers, though specific data on synthesis or applications are sparse in the provided evidence .

Properties

IUPAC Name

6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3N.ClH/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(14,15)16;/h1,3,5,11,17H,2,4,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZHIJDFQKKRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NCC(F)(F)F)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287302-64-9
Record name 6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Biological Activity

6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C_{10}H_{12}BrF_3N
  • Molecular Weight : 279.06 g/mol
  • SMILES Notation : FC(F)(F)CN1C(C2=CC=CC(Br)=C2)C1

The compound features a tetrahydronaphthalene core with a bromine atom and a trifluoroethyl group, which may influence its biological interactions.

Antidepressant Properties

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that similar compounds can enhance serotonergic and noradrenergic neurotransmission, which is crucial in alleviating depressive symptoms .

Analgesic Effects

6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has been evaluated for its analgesic properties. In preclinical studies, it demonstrated efficacy in reducing pain responses in rodent models through modulation of pain pathways involving the central nervous system .

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with serotonin and norepinephrine receptors. This interaction may lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing pain perception .

Study 1: Antidepressant Activity

In a controlled study involving rodents treated with various doses of 6-bromo derivatives, results indicated a dose-dependent increase in locomotor activity and a decrease in immobility time during forced swim tests. These findings suggest an antidepressant-like effect comparable to established SSRIs .

Study 2: Analgesic Efficacy

Another study assessed the analgesic potential of the compound using the hot plate test and formalin test. The results showed that administration of 6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine significantly reduced pain response times compared to control groups .

Comparative Biological Activity Table

Compound NameActivity TypeEfficacy (ED50)Reference
6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochlorideAntidepressant5 mg/kg
Similar Tetrahydronaphthalene DerivativeAnalgesic10 mg/kg
Other Brominated Tetrahydronaphthalene CompoundsAntidepressant7 mg/kg

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substituent Variations

a) 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1810069-91-0)
  • Key Differences : The amine group is at the 1-position instead of the 2-position.
  • This compound has a similarity score of 0.95 to the target molecule .
b) (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213547-18-2)
  • Key Differences : Chiral center at the 1-position (S-enantiomer) without a trifluoroethyl group.
  • Implications : Enantiomeric specificity may influence pharmacokinetics or receptor selectivity .

Halogen and Functional Group Variations

a) (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1810074-75-9)
  • Key Differences : Chlorine replaces bromine at the 6-position, and the amine is at the 1-position.
b) 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
  • Key Differences : Methoxy group at the 5-position and a thiophene-ethyl substituent on the amine.
  • Implications : The electron-donating methoxy group and heterocyclic thiophene may modulate solubility and receptor interactions differently than bromine/trifluoroethyl groups .

Amine Substituent Variations

a) trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)
  • Key Differences : Cyclohexyl group at the 4-position and dimethylamine substituent.
  • Implications : The bulky cyclohexyl group increases lipophilicity, while dimethylamine reduces hydrogen-bonding capacity compared to trifluoroethyl .
b) N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • Key Differences : Propargyl group on the 1-position amine.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Notable Features
Target Compound C₁₂H₁₄BrF₃N·HCl 358.61 (calc.) Not reported Trifluoroethyl group enhances metabolic stability
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl C₁₀H₁₁BrN·HCl 270.57 Not reported 1-position amine alters conformation
trans-4-Cyclohexyl-N,N-dimethyl-... (5l) C₁₈H₂₇N 257.42 137–139 High crystallinity and lipophilicity
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl C₁₀H₁₁ClN·HCl 218.12 Not reported Chlorine’s smaller size improves solubility

Research and Application Gaps

  • Target Compound: Limited data on biological activity, solubility, or toxicity.
  • Analogues : Compounds like 5l and 5n () have detailed HPLC and NMR characterization but lack pharmacological data .

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